7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that contains a pyrrolo[2,1-f][1,2,4]triazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This involves the N-amination of methyl pyrrole-2-carboxylate using an aminating agent like NH₂Cl, followed by cyclization and bromination.
Bromohydrazone Route: This method involves the formation of bromohydrazone intermediates, which are then cyclized to form the desired triazine structure.
Formation of Triazinium Dicyanomethylide: This involves the reaction of suitable precursors to form triazinium intermediates, which are then converted to the target compound.
Multistep Synthesis: This involves a series of reactions including cyclization, bromination, and amination to achieve the final product.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine structure.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of anticancer agents and inhibitors of protein arginine methyltransferase 5 (PRMT5).
Biological Research: The compound is studied for its potential antiviral and antimicrobial properties.
Chemical Biology: It serves as a building block for the synthesis of various bioactive molecules.
Industrial Applications: It is used in the synthesis of complex organic compounds for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets:
PRMT5 Inhibition: The compound inhibits PRMT5, an enzyme involved in the methylation of arginine residues on histones and other proteins.
Anticancer Activity: By inhibiting PRMT5, the compound can modulate gene expression and cellular pathways involved in cancer progression.
Antiviral and Antimicrobial Effects: The compound can interfere with the replication of viruses and the growth of bacteria by targeting essential enzymes and pathways.
Comparison with Similar Compounds
Similar Compounds
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine: Similar structure but with an iodine atom instead of bromine.
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine: Similar core structure but different functional groups.
Uniqueness
7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and methyl group contribute to its reactivity and potential as a versatile building block in medicinal chemistry .
Properties
Molecular Formula |
C7H7BrN4 |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
7-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C7H7BrN4/c1-4-10-7(9)5-2-3-6(8)12(5)11-4/h2-3H,1H3,(H2,9,10,11) |
InChI Key |
QHRWYGMLSPQCEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=C2Br)C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.